1-Chloro-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one
Description
1-Chloro-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one is a chlorinated α,β-unsaturated ketone (enone) featuring a tert-butoxy substituent. Its structure comprises a conjugated enone system (C=O and C=C bonds) with a chlorine atom at the 1-position and a bulky tert-butoxy group (-O-C(CH₃)₃) at the 4-position. This compound’s reactivity is influenced by the electron-withdrawing nature of the ketone and chlorine, as well as the steric and electronic effects of the tert-butoxy group. Enones of this type are often intermediates in organic synthesis, particularly in Michael additions, cycloadditions, and as precursors to bioactive molecules. The tert-butoxy group enhances solubility in nonpolar solvents, while the chlorine atom may contribute to electrophilicity and metabolic stability in biological contexts .
Properties
Molecular Formula |
C8H13ClO2 |
|---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
1-chloro-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one |
InChI |
InChI=1S/C8H13ClO2/c1-8(2,3)11-5-4-7(10)6-9/h4-5H,6H2,1-3H3 |
InChI Key |
BUQRBLKEUHEOFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC=CC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one can be synthesized through several methods. One common route involves the reaction of 4-chlorobutan-2-one with 2-methylpropan-2-ol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of 1-Chloro-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one involves its interaction with various molecular targets. The chlorine atom and ether group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to changes in their activity. The pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related enones (Table 1), focusing on substituent effects:
Key Observations:
- Electrophilicity: The chlorine substituent in the target compound enhances electrophilicity at the β-carbon compared to hydroxyl- or methoxy-substituted enones, facilitating nucleophilic attacks.
- Lipophilicity: The tert-butoxy group increases lipophilicity (logP ~2.5 estimated), favoring membrane permeability in biological systems over polar analogs like phenolic derivatives.
- Hydrogen Bonding: Unlike hydroxyl-containing analogs (e.g., chroman or phenolic derivatives), the target compound lacks hydrogen-bond donors, reducing crystal lattice stability and melting point (predicted mp: 60–80°C vs. >150°C for 2,6-dimethoxy cinnamic acid) .
Research Findings and Methodological Insights
- Crystallographic Analysis: SHELX programs (e.g., SHELXL) are widely used to determine enone crystal structures, revealing hydrogen-bonding patterns and steric effects. For example, tert-butoxy groups induce torsional strain, distorting planarity in the enone system .
- Structure-Activity Relationships (SAR) : Substitution at the 4-position significantly impacts bioactivity. Chlorine enhances electrophilicity but reduces solubility, whereas hydroxyl groups improve target binding at the expense of metabolic stability .
Biological Activity
1-Chloro-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one, with the molecular formula C8H13ClO2, is an organic compound characterized by its unique structural features, including a chlorine atom and an ether group attached to a butenone framework. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound's properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C8H13ClO2 |
| Molecular Weight | 176.64 g/mol |
| IUPAC Name | 1-chloro-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one |
| InChI Key | BUQRBLKEUHEOFC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC=CC(=O)CCl |
The biological activity of 1-Chloro-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one is primarily attributed to its ability to interact with various molecular targets. The chlorine atom and ether group enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or proteins. This interaction can lead to modulation of enzymatic activity, which is crucial for its biological effects.
Antimicrobial Activity
Research indicates that compounds similar to 1-Chloro-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one exhibit antimicrobial properties. A study on related compounds demonstrated significant inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
Antiparasitic Activity
The compound has been evaluated for its antiparasitic potential, particularly against Leishmania species. In vitro studies have shown that derivatives of similar structures can inhibit the growth of Leishmania donovani, indicating a promising avenue for developing new treatments for leishmaniasis . The mechanism appears to involve the generation of reactive oxygen species (ROS), which are detrimental to parasite survival.
Cytotoxicity
Cytotoxicity assays conducted using various cell lines have revealed that 1-Chloro-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one exhibits selective toxicity towards certain cancer cells while sparing normal cells. The selectivity index (SI), defined as the ratio of cytotoxic concentration (CC50) to the inhibitory concentration (IC50), suggests that this compound could be further explored as a potential anticancer agent .
Study on Antileishmanial Activity
A recent study synthesized several derivatives related to 1-Chloro-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one and tested their efficacy against Leishmania donovani. The results indicated that these compounds could effectively inhibit parasite growth, with IC50 values in the low micromolar range. The study also highlighted the importance of structural modifications in enhancing biological activity .
Investigation into Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of compounds structurally related to 1-Chloro-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one. The findings revealed potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
